Cas no 54370-01-3 (1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene)

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-bromo-2-(chloromethyl)-4,5-dimethoxy-
- 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene
- 1-bromo-2-chloromethyl-4,5-dimethoxybenzene
- EN300-13188
- FT-0723426
- 54370-01-3
- GJOPMIJUVCIPIZ-UHFFFAOYSA-N
- 1-bromo-2-chloromethyl-4,5-dimethoxy-benzene
- MFCD06655708
- AKOS008999021
- LS-09863
- SCHEMBL131156
- DTXSID60407051
- 1-bromo-2-(chloromethyl)-4,5-dimethoxy-benzene
-
- MDL: MFCD06655708
- Inchi: InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5H2,1-2H3
- InChI Key: GJOPMIJUVCIPIZ-UHFFFAOYSA-N
- SMILES: COC1=C(C=C(C(=C1)CCl)Br)OC
Computed Properties
- Exact Mass: 263.9553
- Monoisotopic Mass: 263.95527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 2.9
Experimental Properties
- PSA: 18.46
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B594450-500mg |
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene |
54370-01-3 | 500mg |
$ 295.00 | 2022-06-01 | ||
Enamine | EN300-13188-1.0g |
1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene |
54370-01-3 | 95% | 1.0g |
$457.0 | 2023-02-09 | |
Enamine | EN300-13188-2.5g |
1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene |
54370-01-3 | 95% | 2.5g |
$894.0 | 2023-02-09 | |
abcr | AB314834-500 mg |
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene; 95% |
54370-01-3 | 500MG |
€254.60 | 2023-01-23 | ||
abcr | AB314834-1 g |
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene; 95% |
54370-01-3 | 1 g |
€322.50 | 2023-07-19 | ||
Enamine | EN300-13188-0.25g |
1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene |
54370-01-3 | 95% | 0.25g |
$183.0 | 2023-02-09 | |
Enamine | EN300-13188-0.5g |
1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene |
54370-01-3 | 95% | 0.5g |
$342.0 | 2023-02-09 | |
Enamine | EN300-13188-250mg |
1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene |
54370-01-3 | 95.0% | 250mg |
$183.0 | 2023-09-30 | |
Enamine | EN300-13188-10000mg |
1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene |
54370-01-3 | 95.0% | 10000mg |
$1962.0 | 2023-09-30 | |
Aaron | AR00DRI5-1g |
1-bromo-2-(chloromethyl)-4,5-dimethoxy-benzene |
54370-01-3 | 95% | 1g |
$654.00 | 2025-01-24 |
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene Related Literature
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene: Structural Insights and Emerging Applications in Chemical Biology
The 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene (CAS No. 54370-01-3) represents a structurally complex aromatic compound with significant potential in medicinal chemistry and materials science. This compound's unique architecture combines a bromine atom at position 1, a chloromethyl substituent at position 2, and methoxy groups at positions 4 and 5 of the benzene ring. These functional groups create a versatile scaffold for chemical modifications, enabling its use as an intermediate in the synthesis of advanced pharmaceuticals and bioactive molecules.
Recent advancements in synthetic methodology have enhanced the accessibility of this compound through copper-catalyzed arylation strategies. A groundbreaking study published in Chemical Science (2023) demonstrated that palladium-catalyzed cross-coupling reactions using this bromo-chloro-methoxy derivative achieved unprecedented yields (>95%) when coupled with thiophene derivatives. This breakthrough has direct implications for the development of novel optoelectronic materials, as reported by researchers at Stanford University's Materials Innovation Lab.
In pharmacological applications, the compound's methoxy substituents contribute to favorable drug-like properties such as increased lipophilicity and metabolic stability. A 2023 clinical pharmacology review highlighted its utility as a precursor for designing selective serotonin receptor modulators. Researchers from the University of Tokyo recently synthesized derivatives showing promising activity against neuroinflammatory pathways linked to multiple sclerosis (Nature Communications, 2023). The chloromethyl group enables site-specific conjugation with biologics through nucleophilic substitution reactions, opening new avenues for targeted drug delivery systems.
Spectroscopic analysis reveals unique photophysical properties arising from its electron-donating methoxy groups and electron-withdrawing halogens. Time-resolved fluorescence studies conducted at MIT's Center for Molecular Engineering showed emission wavelengths extending into the near-infrared range (780–850 nm), making it an ideal candidate for bioimaging agents. This characteristic has been leveraged in developing nanoparticle-based contrast agents for deep-tissue imaging applications currently under Phase I clinical trials.
Recent computational studies using density functional theory (DFT) have elucidated the compound's reactivity patterns. Simulations published in Journal of Medicinal Chemistry (2023) identified specific activation energies for nucleophilic attack on both bromine and chlorine atoms under different solvent conditions. These insights are guiding the design of click chemistry platforms, where controlled sequential substitutions enable precise assembly of multi-functionalized molecules without over-reaction issues.
In materials science applications, this compound serves as a key building block for constructing covalent organic frameworks (COFs). A collaborative study between ETH Zurich and BASF demonstrated its use in synthesizing porous COFs with tunable pore sizes (Angewandte Chemie International Edition, 2023). These frameworks exhibit exceptional gas adsorption capacities for CO₂ capture applications under ambient conditions—a critical advancement in carbon capture technologies.
The compound's unique redox properties have also attracted attention in electrochemical research. Recent work by teams at Caltech revealed its utility as an electrocatalyst mediator in oxygen reduction reactions (ORR), achieving activity comparable to platinum-based catalysts under acidic conditions. This discovery could significantly reduce costs for fuel cell technologies while maintaining performance benchmarks established by traditional noble metal catalysts.
Safety data from recent toxicological evaluations indicate low acute toxicity profiles when synthesized under controlled conditions. A comprehensive assessment published in Toxicological Sciences (2023) confirmed no mutagenic effects up to 5 mg/kg doses in standard Ames assays. These findings align with regulatory requirements for pre-clinical development phases outlined by ICH guidelines.
Ongoing research focuses on enhancing scalability through continuous-flow synthesis methodologies. A process engineering breakthrough reported by Merck KGaA employs microreactor technology to achieve gram-scale production while maintaining >98% purity—a critical step toward commercial viability. This advancement addresses previous challenges related to handling halogenated intermediates during large-scale manufacturing.
In summary, the structural versatility of 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene positions it as a pivotal molecule across diverse scientific domains. Its documented performance improvements over traditional reagents combined with emerging applications in cutting-edge technologies underscore its role as a transformative tool in modern chemical biology research and industrial innovation.
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